molecular formula C11H14ClNO2 B1377527 Benzyl azetidine-3-carboxylate hydrochloride CAS No. 1443979-76-7

Benzyl azetidine-3-carboxylate hydrochloride

Cat. No.: B1377527
CAS No.: 1443979-76-7
M. Wt: 227.69 g/mol
InChI Key: DFAUYTXJVMVKAQ-UHFFFAOYSA-N
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Description

Benzyl azetidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C11H13NO2·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant reactivity due to the ring strain inherent in their structure. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl azetidine-3-carboxylate hydrochloride typically involves the cyclization of suitable precursors. One common method is the treatment of 3-amino-4-aryl-azetidine with isothiocyanates in dichloromethane at ambient temperature, leading to the formation of dihydrothiazoles . Another approach involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which provides bis-functionalized azetidines .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions: Benzyl azetidine-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include functionalized azetidines, dihydrothiazoles, and other heterocyclic compounds .

Scientific Research Applications

Benzyl azetidine-3-carboxylate hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl azetidine-3-carboxylate hydrochloride involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates ring-opening reactions, which can lead to the formation of various bioactive compounds. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

  • Methyl azetidine-3-carboxylate hydrochloride
  • 3-Azetidinecarboxylic acid
  • 1-Azabicyclo[1.1.0]butane derivatives

Comparison: Benzyl azetidine-3-carboxylate hydrochloride is unique due to its benzyl group, which imparts distinct chemical properties and reactivity compared to other azetidine derivatives. The presence of the benzyl group enhances its potential as a building block in organic synthesis and drug discovery .

Properties

IUPAC Name

benzyl azetidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c13-11(10-6-12-7-10)14-8-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAUYTXJVMVKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443979-76-7
Record name 3-Azetidinecarboxylic acid, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443979-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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